6-Bromo-1H-indol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-indol-3-amine;hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 3rd position of the indole ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Indole derivatives, which include 6-bromo-1h-indol-3-amine hydrochloride, are known to play a significant role in cell biology . They are important types of molecules and natural products, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention .
Mode of Action
Indole derivatives have been found to show various biologically vital properties . They interact with their targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to play a crucial role in cell biology . They can bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives have been found to have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Indole alkaloids, which contain indoles that are bicyclic in structure, have been found to have basic properties due to a nitrogen atom in the pyrrole ring, making them pharmacologically active
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-1H-indol-3-amine hydrochloride in laboratory settings are not yet fully known. It is known that the compound is a powder that should be stored at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-indol-3-amine;hydrochloride typically involves the bromination of 1H-indole-3-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-indol-3-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 6-substituted indole derivatives.
Oxidation: Formation of nitro or nitroso indole derivatives.
Reduction: Formation of 1H-indole-3-amine or other dehalogenated products.
Scientific Research Applications
6-Bromo-1H-indol-3-amine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Bromo-1H-indol-3-amine;hydrochloride can be compared with other indole derivatives such as:
1H-indole-3-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-1H-indol-3-amine: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
5-Bromo-1H-indol-3-amine: Bromine atom is at the 5th position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-1H-indol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-4,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYASZCPFNMNVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.